molecular formula C31H35ClN8O2 B609009 Mevociclib CAS No. 1816989-16-8

Mevociclib

Numéro de catalogue B609009
Numéro CAS: 1816989-16-8
Poids moléculaire: 587.125
Clé InChI: SCJNYBYSTCRPAO-LXBQGUBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mevociclib is a novel small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first discovered and developed by AstraZeneca in 2015. The drug has been studied extensively in preclinical and clinical trials, and is currently being investigated as a potential treatment for various types of cancer. Mevociclib works by blocking the activity of CDKs, which are proteins that play a major role in cell division and growth. By blocking CDK activity, mevociclib can inhibit the growth and proliferation of cancer cells.

Applications De Recherche Scientifique

Mevociclib (SY-1365)

is a potent and first-in-class selective CDK7 inhibitor . It exhibits anti-proliferative and apoptotic effects in solid tumor cell lines and possesses anti-tumor activity in hematological and multiple aggressive solid tumors . It is being developed for potential to treat proliferative diseases .

    Paediatric Medicines

    Although specific applications of Mevociclib in paediatric medicines are not mentioned, CDK inhibitors like Mevociclib could potentially be used in the treatment of various pediatric conditions .

    Cyclin-dependent kinase 7 (CDK7) Inhibition

    Mevociclib is a potent inhibitor of CDK7 . CDK7 is a member of the CDK family of serine/threonine protein kinases and participates in the regulation of the cell cycle and mRNA transcription .

    Treatment of Proliferative Diseases

    Mevociclib is being developed for potential to treat proliferative diseases . These diseases are characterized by rapid and excessive cell growth or proliferation.

    Macrocycles in Drug Discovery

    Macrocycles represent attractive candidates in organic synthesis and drug discovery . Since 2014, nineteen macrocyclic drugs, including three radiopharmaceuticals, have been approved by FDA for the treatment of bacterial and viral infections, cancer, obesity, immunosuppression, etc .

    Cancer Therapeutics

    Mevociclib, as a CDK7 inhibitor, has potential applications in cancer therapeutics . CDK7 plays a crucial role in regulating the cell cycle and transcription, linking these processes together . By inhibiting CDK7, Mevociclib could potentially disrupt the cell cycle and inhibit the growth of cancer cells .

    Drug Discovery

    Mevociclib is a macrocyclic compound . Macrocycles represent attractive candidates in organic synthesis and drug discovery . They have been approved by FDA for the treatment of various conditions including bacterial and viral infections, cancer, obesity, immunosuppression, etc .

Propriétés

IUPAC Name

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJNYBYSTCRPAO-LXBQGUBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mevociclib

CAS RN

1816989-16-8
Record name Mevociclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.